N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide
Description
N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclobutane ring substituted with a 3-fluoro-4-methoxyphenyl group and a propan-2-yl group, making it structurally unique and potentially useful in medicinal chemistry and other applications.
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-11(2)19(16(20)12-9-17(3,4)10-12)13-6-7-15(21-5)14(18)8-13/h6-8,11-12H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIGKUDFYBFIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC(=C(C=C1)OC)F)C(=O)C2CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3-fluoro-4-methoxyphenyl precursor, which can be synthesized via a Friedel-Crafts acylation reaction of o-fluoroanisole with acetic anhydride . The cyclobutane ring is then introduced through a series of cyclization reactions, often involving Grignard reagents and other organometallic intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxyphenyl derivatives: These compounds share the same aromatic substitution pattern and exhibit similar chemical reactivity.
Cyclobutane carboxamides: Compounds with a cyclobutane ring and carboxamide functional group.
Uniqueness
N-(3-fluoro-4-methoxyphenyl)-3,3-dimethyl-N-propan-2-ylcyclobutane-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct pharmacological properties and reactivity patterns compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
